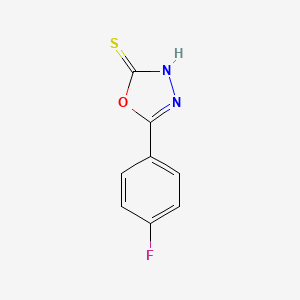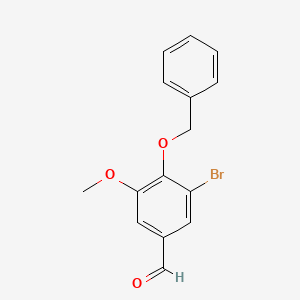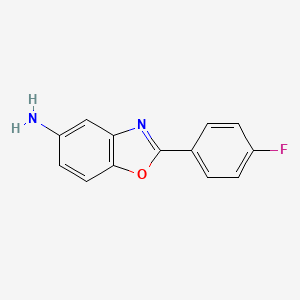
4,5-Dibromo-2-furaldehyde
Übersicht
Beschreibung
4,5-Dibromo-2-furaldehyde is a chemical compound with the molecular formula C5H2Br2O2 and a molecular weight of 253.88 . It is a solid substance .
Synthesis Analysis
The synthesis of 4,5-dibromo-2-furaldehyde involves several steps. In one method, the reaction of butyllithium with 4,5-dibromo-2-furaldehyde acetal results in the replacement of the bromide in the α-position of the furan nucleus by lithium . This process enables the preparation of new furan compounds with three substituents in the nucleus .Molecular Structure Analysis
The 4,5-Dibromo-2-furaldehyde molecule contains a total of 11 bonds. There are 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aldehyde (aromatic), and 1 furane .Chemical Reactions Analysis
The reactions of the bromine atom in 4,5-dibromo-2-furaldehyde are complicated by the presence of the reactive carbonyl group. For example, the nitration of 4,5-dibromo-2-furaldehyde with nitric acid in acetic anhydride goes with the replacement of the bromine atom in the α-position of the furan nucleus by a nitro group .Physical And Chemical Properties Analysis
4,5-Dibromo-2-furaldehyde is a solid substance . More detailed physical and chemical properties are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Synthesis of New Furan Compounds
4,5-Dibromo-2-furaldehyde can be used to prepare new, difficult-to-access furan compounds with three substituents in the nucleus . This expands the range of furan compounds available for various applications in scientific research .
Nitration
The nitration of 4,5-Dibromo-2-furaldehyde with nitric acid in acetic anhydride replaces the bromine atom in the α-position of the furan nucleus by a nitro group, forming 4-bromo-5-nitro-2-furanmethanediol diacetate . This reaction can be used in the synthesis of various nitro compounds .
Reaction with Butyllithium
In the reaction of butyllithium with 4,5-Dibromo-2-furaldehyde acetal, the bromide in the α-position of the furan nucleus is replaced by lithium . This reaction can be used in the synthesis of various lithium compounds .
Synthesis of Furfuryl Alcohol
Furfuryl alcohol, an important product, can be produced from the catalytic hydrogenation of furfural . 4,5-Dibromo-2-furaldehyde can be converted into furfural, which can then be hydrogenated to produce furfuryl alcohol .
Production of Furoic Acid
The Cannizzaro reaction of furfural produces furoic acid , which is an important feedstock for organic synthesis and an intermediate compound in the production of medicines and perfumes . 4,5-Dibromo-2-furaldehyde can be converted into furfural, which can then undergo the Cannizzaro reaction .
Production of Hydroxymethylfurfural
Hydroxymethylation of furfural with formaldehyde is the commercial method for producing hydroxymethylfurfural . 4,5-Dibromo-2-furaldehyde can be converted into furfural, which can then be hydroxymethylated .
Synthesis of Furan and Tetrahydrofuran
Commercial production of furan and tetrahydrofuran (THF) is via catalytic decarbonylation and successive hydrogenation of furfural . 4,5-Dibromo-2-furaldehyde can be converted into furfural, which can then be decarbonylated and hydrogenated .
Synthesis of Furanyl Cyclobutenediones
4,5-Dibromo-2-furaldehyde can be used as a building block for the synthesis of furanyl cyclobutenediones , which are potent G-protein coupled receptor antagonists . This has potential applications in the development of new pharmaceuticals .
Safety and Hazards
Zukünftige Richtungen
The future directions of 4,5-dibromo-2-furaldehyde could involve its use as a starting compound for further transformations in several directions. For example, via the stage of the elimination of bromine from the α-position of the nucleus, it is possible to pass to 2,4-disubstituted furans . It is also possible to use these derivatives in the preparation of various trisubstituted furans .
Wirkmechanismus
Target of Action
The primary target of 4,5-Dibromo-2-furaldehyde is the furan nucleus . The compound interacts with this target through a series of chemical reactions, leading to various transformations .
Mode of Action
The mode of action of 4,5-Dibromo-2-furaldehyde involves several steps. First, the compound undergoes nitration with nitric acid in acetic anhydride, which results in the replacement of the bromine atom in the α-position of the furan nucleus by a nitro group . This forms 4-bromo-5-nitro-2-furanmethanediol diacetate .
In another reaction, butyllithium replaces the bromide in the α-position of the furan nucleus with lithium . These reactions demonstrate the compound’s ability to interact with its targets and induce changes.
Biochemical Pathways
The biochemical pathways affected by 4,5-Dibromo-2-furaldehyde are primarily related to the synthesis of furan compounds . The compound can be used as a starting point for further transformations, leading to the creation of various trisubstituted furans . These furans may be of interest as physiologically active substances or for the synthesis of compounds close in structure to natural products .
Result of Action
The result of the action of 4,5-Dibromo-2-furaldehyde is the formation of new furan compounds with three substituents in the nucleus
Action Environment
The action of 4,5-Dibromo-2-furaldehyde can be influenced by various environmental factors. For example, the presence of other reactive groups can affect the compound’s reactions . Additionally, the compound’s reactivity may be affected by temperature, as evidenced by the unsuccessful attempt to eliminate a bromine atom from the aldehyde at temperatures between -10 and -15 degrees Celsius .
Eigenschaften
IUPAC Name |
4,5-dibromofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2/c6-4-1-3(2-8)9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHHCCZDQZBLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360170 | |
| Record name | 4,5-Dibromo-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-2-furaldehyde | |
CAS RN |
2433-85-4 | |
| Record name | 4,5-Dibromo-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,5-dibromo-2-furaldehyde in organic synthesis?
A1: 4,5-Dibromo-2-furaldehyde serves as a valuable building block in organic synthesis. Its structure, containing a furan ring with two bromine atoms and an aldehyde group, allows for various chemical transformations. [] This versatility makes it a useful precursor for synthesizing more complex molecules. []
Q2: Can you provide an example of how 4,5-dibromo-2-furaldehyde is used to create other compounds?
A2: While the specific reactions are not detailed in the abstract, the title "Syntheses from 4,5-dibromo-2-furaldehyde" implies its use as a starting material. [] The bromine atoms can participate in substitution reactions, while the aldehyde group can undergo reactions like oxidations, reductions, or condensations to build upon the furan core structure. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





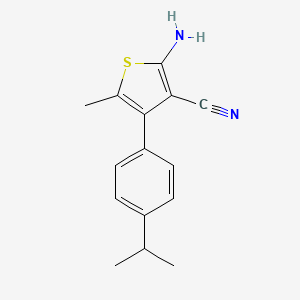

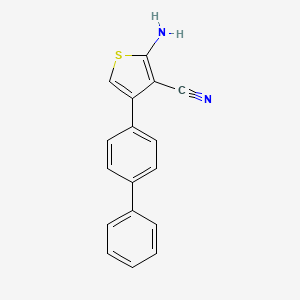
![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)



